molecular formula C23H24N4O3 B3018403 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1239459-23-4

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3018403
CAS No.: 1239459-23-4
M. Wt: 404.47
InChI Key: FZZIPCQAOHVFJW-UHFFFAOYSA-N
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Description

The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core, a heterocyclic moiety known for its stability and role in medicinal chemistry due to hydrogen-bonding capabilities and aromatic electron distribution . Attached to this core are two key substituents:

  • A 3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl group, which introduces a pyrazole ring substituted with electron-donating methyl groups. Pyrazole derivatives are widely studied for pharmacological activities, including antimicrobial and anti-inflammatory effects .

Properties

CAS No.

1239459-23-4

Molecular Formula

C23H24N4O3

Molecular Weight

404.47

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H24N4O3/c1-13(2)29-20-9-8-16(11-21(20)28-5)22-24-23(30-27-22)19-12-18(25-26-19)17-10-14(3)6-7-15(17)4/h6-13H,1-5H3,(H,25,26)

InChI Key

FZZIPCQAOHVFJW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC

solubility

not available

Origin of Product

United States

Biological Activity

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a synthetic compound notable for its complex structure that combines pyrazole and oxadiazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3, with a molecular weight of 366.42 g/mol. It features a five-membered heterocyclic oxadiazole ring and a pyrazole ring, which are known for their diverse biological activities.

Property Details
Molecular FormulaC20H22N4O3
Molecular Weight366.42 g/mol
IUPAC NameThis compound
Structural FeaturesPyrazole and oxadiazole rings with phenyl substituents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of various enzymes and modulation of signaling pathways that are crucial in cancer progression.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It can modulate receptor activity that influences cellular signaling pathways.
  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Biological Activity

Research indicates that this compound exhibits significant anticancer properties.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

  • In vitro Studies :
    • The compound showed potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 0.5 to 1.0 μM.
    • It was found to inhibit colony formation in treated cells significantly compared to controls.
  • Mechanistic Insights :
    • The compound's mechanism involves the disruption of the cell cycle and induction of apoptosis through mitochondrial pathways.
Cell Line IC50 (μM) Effect
MCF-70.7Significant growth inhibition
A5490.9Induction of apoptosis
HeLa0.6Inhibition of colony formation

Case Studies

  • Study on MCF-7 Cells : In a study published in Journal of Medicinal Chemistry, the compound exhibited an IC50 value of 0.7 μM against MCF-7 cells, indicating strong anticancer activity. The mechanism was linked to the activation of apoptotic pathways involving caspase activation.
  • Combination Therapy : Another study explored the effect of combining this compound with standard chemotherapeutics like doxorubicin. The combination showed enhanced efficacy and reduced resistance in resistant cancer cell lines, suggesting potential for use in combination therapy.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related molecules from the evidence:

Compound Structure Key Substituents Pharmacological Implications (Inferred) Synthesis Method (If Reported) Reference
Target Compound : 1,2,4-oxadiazole with pyrazole and alkoxy-phenyl groups - 2,5-Dimethylphenyl (pyrazole)
- 4-Isopropoxy-3-methoxyphenyl
Enhanced lipophilicity; potential CNS activity Likely multi-step cyclization N/A
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole - Cyclopropyl (pyrazole)
- 4-Trifluoromethylphenyl
Electron-withdrawing CF₃ group may improve metabolic stability Not specified [4]
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole - Nitro group (pyrazole)
- Pyrrole-substituted phenyl
Nitro group may confer antimicrobial activity Multi-component cycloaddition [5]
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles - Pyrimidinyl group Potential kinase inhibition via H-bonding Three-component cycloaddition [3]
Pyrazole-isoxazole-carbothioamide hybrids - Isoxazole
- Carbothioamide
Sulfur-containing groups may enhance antibacterial activity Condensation and cyclization reactions [8]
Key Observations:
  • Substituent Effects : The target compound’s isopropoxy and methoxy groups increase steric bulk and lipophilicity compared to the trifluoromethyl group in or the nitro group in . This could influence pharmacokinetics, such as blood-brain barrier penetration .
  • Electron-Donating vs. In contrast, the nitro group in is electron-withdrawing, which may enhance reactivity in electrophilic substitutions but reduce metabolic stability.
  • Heterocyclic Diversity : Compounds like incorporate sulfur via carbothioamide, whereas the target lacks sulfur, suggesting differences in toxicity and solubility profiles.

Pharmacological Potential

  • Antimicrobial Activity : Pyrazole derivatives in and show growth inhibitory effects against microbes. The target’s alkoxy groups may enhance membrane penetration, a critical factor for antimicrobial efficacy.
  • Analgesic Properties : Pyrazoline analogs in demonstrate analgesic activity, suggesting the target’s pyrazole moiety could contribute to similar effects.

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